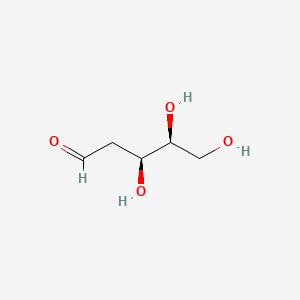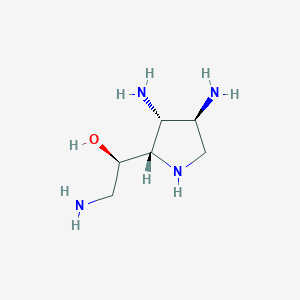
(R)-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol is a chiral compound with significant importance in various fields of scientific research. This compound features a unique structure with multiple chiral centers, making it an interesting subject for stereochemical studies. Its applications span across chemistry, biology, medicine, and industry, where it is utilized for its specific biochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol typically involves multi-step organic reactions. One common method includes the use of chiral starting materials and catalysts to ensure the correct stereochemistry is achieved. For example, the synthesis might start with a chiral amino alcohol, which undergoes a series of reactions including protection, functional group interconversion, and deprotection steps to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve high yields and enantiomeric purity. Metabolic engineering of Escherichia coli, for instance, has been employed to produce similar compounds by optimizing the metabolic pathways and using specific enzymes to catalyze the desired reactions .
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects, including its role in drug design and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Mecanismo De Acción
The mechanism by which ®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, such as enzyme inhibition or activation, receptor binding, and signal transduction. The compound’s chiral nature allows it to fit into specific active sites of enzymes or receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R,4S)-4-Hydroxyisoleucine: Another chiral amino alcohol with similar stereochemistry.
(2S,3R,4S)-3,4-Dihydroxyproline: A compound with similar functional groups but different biological activity.
Uniqueness
What sets ®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol apart is its specific combination of chiral centers and functional groups, which confer unique biochemical properties. This makes it particularly valuable in stereochemical studies and applications where precise molecular interactions are crucial .
Propiedades
Fórmula molecular |
C6H16N4O |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
(1R)-2-amino-1-[(2S,3R,4S)-3,4-diaminopyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C6H16N4O/c7-1-4(11)6-5(9)3(8)2-10-6/h3-6,10-11H,1-2,7-9H2/t3-,4+,5+,6+/m0/s1 |
Clave InChI |
WDXMODRDASMCRI-SLPGGIOYSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@H](N1)[C@@H](CN)O)N)N |
SMILES canónico |
C1C(C(C(N1)C(CN)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)
![Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride](/img/structure/B15203845.png)
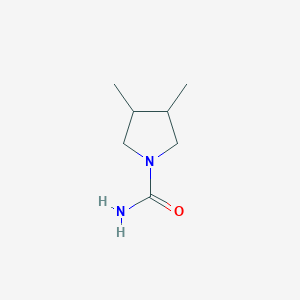
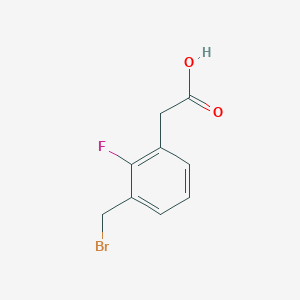
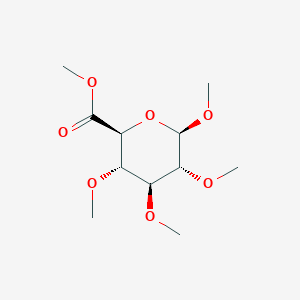
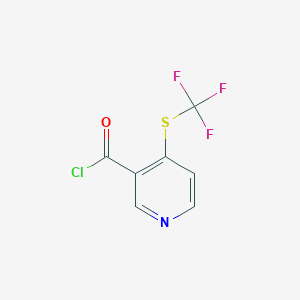
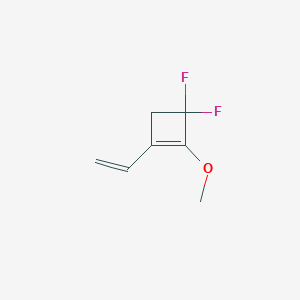
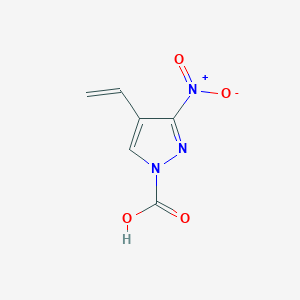
![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15203896.png)
![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)
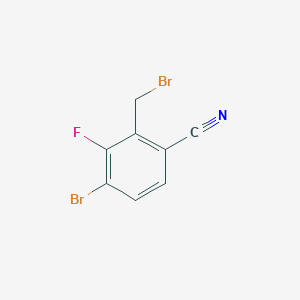
![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
![[4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)
